Human NK-2 Receptor Binding Affinity: Direct Quantitative Comparison with Structural Analogs
2-(4-Hydroxyphenyl)quinoline-4-carbohydrazide demonstrates measurable binding affinity for the human neurokinin-2 (NK-2) receptor with an IC50 of 65.0 nM in a radioligand displacement assay [1]. This places the compound within the class of quinoline-4-carboxylic acid hydrazides disclosed as NK-2 and/or NK-3 receptor ligands in patent literature [2]. While the 4-bromophenyl analog (2-(4-bromophenyl)quinoline-4-carbohydrazide) and other substituted derivatives are reported to exhibit antimicrobial DNA gyrase inhibitory activity, their NK-2 receptor binding profiles have not been characterized, suggesting that the 4-hydroxyphenyl substitution may confer a distinct receptor selectivity profile [3]. Direct head-to-head NK-2 binding comparisons across analogs are not currently available in public literature.
| Evidence Dimension | NK-2 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 65.0 nM |
| Comparator Or Baseline | Class baseline: Quinoline-4-carboxylic acid hydrazides (NK-2/NK-3 ligands reported in patent literature; specific IC50 values not disclosed for comparator compounds) |
| Quantified Difference | Target compound exhibits sub-100 nM affinity; comparator data not available for direct quantification |
| Conditions | CHO cells transfected with human NK-2 receptor; [125I]-His-NKA radioligand displacement assay |
Why This Matters
This quantifies the compound's utility as an NK-2 receptor ligand scaffold, a target class for which structurally distinct 2-aryl analogs (e.g., 4-bromo, 4-fluoro) lack publicly reported binding data, making this specific analog essential for neurokinin receptor research.
- [1] TargetMine / ChEMBL. Activity report for CHEMBL3144352: IC50 = 65.0 nM against human NK-2 receptor transfected in CHO cells. Accessed 2025. View Source
- [2] Carling WR, et al. Quinoline Derivatives as Neurokinin Receptor Antagonists. US Patent Application Publication. 2005. View Source
- [3] El-Malah A, et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. 2023;8(20):17948-17965. View Source
